6-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride
CAS No.: 28089-06-7
Cat. No.: VC18403595
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28089-06-7 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 2-(5-methoxy-1-benzofuran-6-yl)ethylazanium;chloride |
| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-13-10-6-9-3-5-14-11(9)7-8(10)2-4-12;/h3,5-7H,2,4,12H2,1H3;1H |
| Standard InChI Key | SWVJTTQIFKATAK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=CO2)CC[NH3+].[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 6-(2-Aminoethyl)-5-methoxybenzofuran consists of a benzofuran ring system (a fused benzene and furan heterocycle) with two functional groups:
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A methoxy group (-OCH₃) at the 5-position, which enhances electron density in the aromatic system.
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A 2-aminoethyl side chain (-CH₂CH₂NH₂) at the 6-position, protonated as a hydrochloride salt to improve solubility.
The molecular formula is inferred as C₁₁H₁₄ClNO₂ (molecular weight: 227.69 g/mol) based on analogous 3-substituted derivatives. Key spectral identifiers include:
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¹H NMR: Aromatic protons (δ 6.8–7.2 ppm), methoxy singlet (δ 3.8 ppm), and aminoethyl resonances (δ 2.8–3.2 ppm).
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Mass spectrometry: Characteristic fragmentation patterns at m/z 192 [M+H]+ and 227 [M+Cl]– .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClNO₂ |
| Molecular Weight | 227.69 g/mol |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) |
| pKa (amino group) | ~9.5 (protonated in HCl salt) |
| LogP | 1.77 (predicted) |
Synthesis and Optimization
Key Synthetic Pathways
The synthesis of 6-(2-Aminoethyl)-5-methoxybenzofuran typically involves a multi-step sequence:
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Benzofuran Core Construction:
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Aminoethyl Side-Chain Introduction:
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Nucleophilic substitution at the 6-position using 2-bromoethylamine hydrobromide.
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Purification via recrystallization or column chromatography to isolate the hydrochloride salt.
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Reaction yields (30–50%) are highly dependent on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilicity during substitution steps .
Pharmacological Profile and Receptor Interactions
Serotonin Receptor Affinity
Although direct data for the 6-substituted isomer is scarce, structurally related benzofurans exhibit high affinity for serotonin receptors (5-HT₂A and 5-HT₂C). For example:
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The naphthofuran analogue 6b demonstrates Kᵢ values of 2.6 nM (5-HT₂A) and 1.1 nM (5-HT₂C) .
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Substitution patterns critically influence intrinsic activity; 3-aminoethyl derivatives show partial agonist effects, whereas 6-substituted variants may exhibit distinct efficacy profiles .
Table 2: Comparative Receptor Binding Data
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
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